2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide: is a complex organic compound that features a combination of indole, sulfonyl, and azepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation, where the indole reacts with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where an azepane derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the sulfonyl-indole intermediate with 4-fluoroaniline under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl and amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases or catalysts.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbonyl groups, leading to alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of sulfonyl-indole systems in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural components suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound is explored for its potential therapeutic effects. The presence of the indole and sulfonyl groups suggests it could have activity against certain diseases, possibly acting as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions. The azepane ring could contribute to the compound’s overall conformation, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-((1-(2-(piperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide: Similar structure but with a piperidine ring instead of an azepane ring.
2-((1-(2-(morpholin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide: Contains a morpholine ring instead of an azepane ring.
Uniqueness
The uniqueness of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups. The azepane ring provides a distinct conformational flexibility, which can influence its interaction with biological targets. The presence of the sulfonyl group enhances its potential for hydrogen bonding, increasing its binding affinity and specificity.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4S/c25-18-9-11-19(12-10-18)26-23(29)17-33(31,32)22-15-28(21-8-4-3-7-20(21)22)16-24(30)27-13-5-1-2-6-14-27/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRGXLVOGKAFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.